7-Nitroindole: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Interactions
7-Nitroindole: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitroindole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the fusion of a benzene ring to a pyrrole ring with a nitro group at the 7-position, make it a valuable scaffold and intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, structural features, and relevant biological interactions of 7-nitroindole, with a focus on its role as a precursor for therapeutic agents. Detailed experimental protocols for its synthesis and characterization are also presented, alongside visualizations of its synthetic workflow and its inhibitory action on key cellular signaling pathways.
Chemical Properties and Structure
7-Nitroindole is a yellow to orange crystalline solid that is slightly soluble in water.[1] Its chemical and structural identifiers are crucial for its application in research and synthesis.
Tabulated Chemical Properties
The following table summarizes the key quantitative chemical and physical properties of 7-nitroindole.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [2] |
| Molecular Weight | 162.15 g/mol | [2][3] |
| Melting Point | 94-98 °C | [1] |
| Boiling Point | 288.82 °C (estimate) | |
| Density | 1.3264 g/cm³ (estimate) | |
| pKa | 13.96 ± 0.30 (Predicted) | |
| Water Solubility | Slightly soluble | |
| Appearance | Light yellow to yellow to orange powder/crystal |
Chemical Structure and Identifiers
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IUPAC Name: 7-nitro-1H-indole
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CAS Number: 6960-42-5
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SMILES String: C1=CC2=C(C=CN2)C(=C1)--INVALID-LINK--[O-]
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InChI Key: LZJGQIVWUKFTRD-UHFFFAOYSA-N
Experimental Protocols
The synthesis and characterization of 7-nitroindole require specific laboratory procedures. The following sections detail representative experimental protocols.
Synthesis of 7-Nitroindole via Nitration of Indoline with Acetyl Nitrate
A common method for the synthesis of 7-nitroindole involves the nitration of indoline, where the pyrrole ring is saturated to prevent preferential substitution at the 3-position. The subsequent dehydrogenation restores the indole ring system. A key nitrating agent for this process is acetyl nitrate, which can be generated in situ.
Materials:
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Indoline
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Acetic anhydride
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Nitric acid (60%)
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Sodium hydroxide
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Ethanol
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Water
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Pyrene (as an internal standard for purity determination, optional)
Procedure:
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Preparation of Acetyl Nitrate: In a reaction vessel, cool 50 g (0.5 mol) of acetic anhydride to below 10°C. Slowly add 3.15 g (0.1 mol) of 60% nitric acid while maintaining the temperature below 10°C to generate the acetyl nitrate solution.
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Nitration Reaction: To the prepared acetyl nitrate solution, add a solution of the starting material, such as sodium 1-acetylindoline-2-sulfonate, dropwise, ensuring the temperature is maintained at or below 10°C. After the addition is complete, continue to stir the reaction mixture at 5°C for 2 hours. A precipitate of the nitrated product should form.
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Hydrolysis: The crude nitrated intermediate is then subjected to hydrolysis. This is typically achieved by treatment with an alkali solution, such as sodium hydroxide, to yield 7-nitroindole.
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Purification: The crude 7-nitroindole can be purified by recrystallization. Dissolve the crude product in warm ethanol (e.g., 40°C). While maintaining the temperature, add water dropwise until precipitation begins. Cool the mixture to allow for complete recrystallization. The resulting crystals can be isolated by filtration and further washed with an ethanol-water mixture.
Characterization of 7-Nitroindole
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for confirming the presence of key functional groups in the 7-nitroindole molecule.
Protocol:
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Prepare a KBr pellet of the 7-nitroindole sample.
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Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
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Characteristic peaks for the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ (asymmetric stretching) and 1300-1350 cm⁻¹ (symmetric stretching). The N-H stretch of the indole ring is typically observed in the region of 3300-3500 cm⁻¹.
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of the synthesized 7-nitroindole.
General Protocol:
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Prepare a standard solution of 7-nitroindole in a suitable solvent (e.g., acetonitrile/water mixture).
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Use a C18 reverse-phase column.
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Employ a mobile phase gradient of acetonitrile and water.
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Monitor the elution of the compound using a UV detector at an appropriate wavelength.
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The purity is determined by the peak area of 7-nitroindole relative to the total peak area.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 7-nitroindole.
General Protocol:
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Dissolve the 7-nitroindole sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H and ¹³C NMR spectra.
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The aromatic protons of the indole and benzene rings will appear in the downfield region of the ¹H NMR spectrum. The chemical shifts and coupling patterns will be characteristic of the 7-nitroindole substitution pattern.
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The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, which can be assigned based on their chemical environment.
Biological Activity and Signaling Pathways
Indole derivatives are known to exhibit a wide range of biological activities, and 7-nitroindole serves as a key precursor in the synthesis of many such compounds. Notably, some indole-containing molecules have been identified as inhibitors of critical cellular signaling pathways implicated in diseases like cancer.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers. Research has identified a "7-Nitroindole compound 8" as a potent inhibitor of Akt, a key kinase in this pathway. While the specific structure of "compound 8" is not detailed in the provided search results, the 7-nitroindole moiety is a critical component of this inhibitor. The inhibition of Akt by such a compound would disrupt the downstream signaling to mTOR, ultimately leading to a decrease in cell proliferation and survival.
Caption: PI3K/Akt/mTOR pathway with inhibition by a 7-nitroindole derivative.
Experimental Workflow Visualization
The synthesis of 7-nitroindole from indoline is a multi-step process that can be visualized as a logical workflow.
Caption: A generalized workflow for the synthesis of 7-nitroindole.
Conclusion
7-Nitroindole is a compound of significant academic and industrial interest due to its versatile chemical nature and its role as a building block for pharmacologically active molecules. A thorough understanding of its chemical properties, structure, and synthesis is paramount for researchers and scientists in the field of drug discovery and development. The ability of 7-nitroindole derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR cascade, highlights its potential for the development of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a foundational framework for the synthesis and characterization of this important chemical entity.
References
- 1. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
